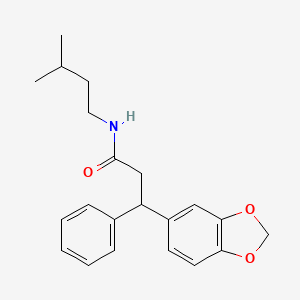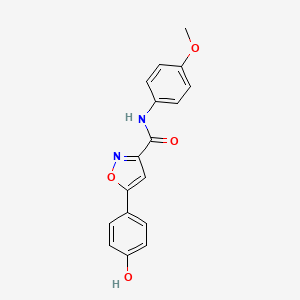
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased empathy, and decreased anxiety. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide can lead to neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms underlying social behavior and emotional processing. However, its recreational use and legal status make it difficult to obtain for research purposes.
Future Directions
Future research on 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide should focus on optimizing its therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and investigating the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy. Additionally, research should explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide for treating other psychiatric disorders, such as anxiety and depression.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has gained attention in scientific research due to its potential therapeutic applications. While it has advantages for lab experiments, its recreational use and legal status make it difficult to obtain for research purposes. Future research should focus on optimizing its therapeutic potential while minimizing its adverse effects and exploring its potential for treating other psychiatric disorders.
Synthesis Methods
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide is synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be ingested orally.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy can reduce symptoms of PTSD, such as anxiety and depression, and improve emotional regulation and interpersonal relationships.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)10-11-22-21(23)13-18(16-6-4-3-5-7-16)17-8-9-19-20(12-17)25-14-24-19/h3-9,12,15,18H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHPVIQIFRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)
![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)



![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![2-[2-methoxy-4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5974348.png)